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molecular formula C11H12BrNO2 B8714240 3-(4-Bromophenyl)-N-methoxy-N-methylprop-2-enamide CAS No. 652978-38-6

3-(4-Bromophenyl)-N-methoxy-N-methylprop-2-enamide

Cat. No. B8714240
M. Wt: 270.12 g/mol
InChI Key: DOAORVLWRLTVNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09376420B2

Procedure details

4-Bromocinnamic acid (28.3 g, 124.6 mmol), N,O-dimethylhydroxylamine hydrochloride (14.6 g, 149.6 mmol), HOBT (33.7 g, 249.3 mmol), EDAC (47.8 g, 249.3 mmol) and triethylamine (34.7 mL, 249.3 mmol) were added to dichloromethane (800.0 mL). The reaction mixture was stirred at room temperature for 16 hours, quenched with a saturated solution of ammonium chloride, and then extracted with dichloromethane three times. The combined extract was washed with brine, dried on anhydrous magnesium sulfate, and then concentrated under reduced pressure to give a yellow liquid residue. The resulting residue was purified by silica gel column chromatography (eluent: ethyl acetate/n-hexane=1/2) to give 26.8 g of the titled compound as a white solid.
Quantity
28.3 g
Type
reactant
Reaction Step One
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
14.6 g
Type
reactant
Reaction Step One
Name
Quantity
33.7 g
Type
reactant
Reaction Step One
Name
Quantity
47.8 g
Type
reactant
Reaction Step One
Quantity
34.7 mL
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:12]=[CH:11][C:5]([CH:6]=[CH:7][C:8](O)=[O:9])=[CH:4][CH:3]=1.Cl.[CH3:14][NH:15][O:16][CH3:17].C1C=CC2N(O)N=NC=2C=1.CCN=C=NCCCN(C)C.C(N(CC)CC)C>ClCCl>[Br:1][C:2]1[CH:12]=[CH:11][C:5]([CH:6]=[CH:7][C:8]([N:15]([O:16][CH3:17])[CH3:14])=[O:9])=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
28.3 g
Type
reactant
Smiles
BrC1=CC=C(C=CC(=O)O)C=C1
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
14.6 g
Type
reactant
Smiles
Cl.CNOC
Name
Quantity
33.7 g
Type
reactant
Smiles
C=1C=CC2=C(C1)N=NN2O
Name
Quantity
47.8 g
Type
reactant
Smiles
CCN=C=NCCCN(C)C
Name
Quantity
34.7 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
800 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched with a saturated solution of ammonium chloride
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane three times
EXTRACTION
Type
EXTRACTION
Details
The combined extract
WASH
Type
WASH
Details
was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried on anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a yellow liquid residue
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by silica gel column chromatography (eluent: ethyl acetate/n-hexane=1/2)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C=CC(=O)N(C)OC
Measurements
Type Value Analysis
AMOUNT: MASS 26.8 g
YIELD: CALCULATEDPERCENTYIELD 79.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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